Cycloheptylsulfamate
Description
Cycloheptylsulfamate is a nonnutritive sweetener characterized by a seven-membered cycloheptyl ring attached to a sulfamate group. Its structure (C₇H₁₃NSO₃) enables high sweetness intensity, making it a candidate for sugar substitution. However, its metabolic profile and safety have been studied extensively, particularly in animal models. The conversion rates to these metabolites are species-dependent, with rabbits exhibiting higher metabolic activity than rats .
Properties
CAS No. |
60900-58-5 |
|---|---|
Molecular Formula |
C7H15NO3S |
Molecular Weight |
193.27 g/mol |
IUPAC Name |
cycloheptyl sulfamate |
InChI |
InChI=1S/C7H15NO3S/c8-12(9,10)11-7-5-3-1-2-4-6-7/h7H,1-6H2,(H2,8,9,10) |
InChI Key |
NDIAXBSABFWAHX-UHFFFAOYSA-N |
SMILES |
C1CCCC(CC1)OS(=O)(=O)N |
Canonical SMILES |
C1CCCC(CC1)OS(=O)(=O)N |
Other CAS No. |
60900-58-5 |
Synonyms |
cycloheptylsulfamate cycloheptylsulfamate sodium salt |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1. Metabolic Comparison of Cyclic Sulfamates
Table 2. Species-Specific Metabolism of this compound
| Species | Cycloheptylamine (%) | Cycloheptanone (%) | Cycloheptanol (%) |
|---|---|---|---|
| Rats | 0.064 | 0.022 | 0.017 |
| Rabbits | 0.276 | 0.390 | 0.170 |
Research Findings
- Safety Implications : Lower amine conversion in rats for cyclopentylsulfamate (0.0102% ) compared to this compound (0.064% ) suggests reduced toxicity risk, as amines like cyclohexylamine are linked to adverse effects .
- Pharmacopeial Relevance : Cyclohexylsulfamate derivatives (e.g., elantrine dicyclohexylsulfamate) demonstrate broader pharmaceutical applications, distinct from sweetening roles .
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